molecular formula C6H11ClN2O2 B1315205 N'-(2-chloroacetyl)butanohydrazide CAS No. 38090-73-2

N'-(2-chloroacetyl)butanohydrazide

Cat. No.: B1315205
CAS No.: 38090-73-2
M. Wt: 178.62 g/mol
InChI Key: BXONCAZWBHHWPI-UHFFFAOYSA-N
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Description

N’-(2-Chloroacetyl)butanohydrazide is a versatile chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a chloroacetyl group attached to a butanohydrazide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloroacetyl)butanohydrazide typically involves the reaction of butanohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of N’-(2-chloroacetyl)butanohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: N’-(2-chloroacetyl)butanohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Condensation Reactions: Hydrazones or hydrazides.

    Oxidation and Reduction Reactions: Corresponding oxides or amines.

Scientific Research Applications

N’-(2-chloroacetyl)butanohydrazide finds applications in several scientific research areas, including:

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

  • N’-(2-chloroacetyl)benzohydrazide
  • N’-(2-chloroacetyl)phenylhydrazide
  • N’-(2-chloroacetyl)propionohydrazide

Comparison: N’-(2-chloroacetyl)butanohydrazide is unique due to its butanohydrazide moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, the butanohydrazide derivative may exhibit different solubility, reactivity, and biological activity compared to the benzohydrazide or phenylhydrazide derivatives. These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

N'-(2-chloroacetyl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-2-3-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXONCAZWBHHWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266131
Record name Butanoic acid, 2-(2-chloroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38090-73-2
Record name Butanoic acid, 2-(2-chloroacetyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38090-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-(2-chloroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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